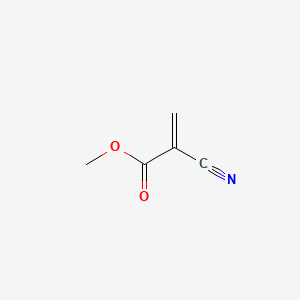

Methyl 2-cyanoacrylate

Description

Properties

IUPAC Name |

methyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLLHOVUTZFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2, Array | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-29-2 | |

| Record name | Poly(methyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4025589 | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30% | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Thick liquid | |

CAS No. |

137-05-3, 25067-29-2 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(methyl cyanoacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7979561R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, 2-cyano-, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS6ACFC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-40 °C | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Serendipitous Stick: An In-Depth Technical Guide to the Discovery and Historical Development of Cyanoacrylate Adhesives

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of cyanoacrylate adhesives, from their serendipitous inception to their evolution into sophisticated formulations for a myriad of industrial, medical, and consumer applications. We will delve into the fundamental chemistry of anionic polymerization that underpins their rapid curing properties and examine the key formulation modifications that have enhanced their performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this remarkable class of adhesives.

A Fortuitous Bond: The Accidental Discovery and Eventual Triumph of Cyanoacrylates

The story of cyanoacrylate adhesives is a testament to the role of serendipity in scientific discovery. In 1942, amidst the urgent research efforts of World War II, Dr. Harry Coover, a chemist at Eastman Kodak, was investigating acrylate monomers for the development of optically clear plastic gun sights.[1][2][3] During his experiments with cyanoacrylates, he and his team were frustrated by a formulation that proved to be unworkably sticky, adhering to everything it touched.[1][2][3] Deemed a failure for its intended application, the substance was set aside and largely forgotten.[2][3]

Nearly a decade later, in 1951, Coover, now supervising a team at the Eastman Kodak research labs in Kingsport, Tennessee, was exploring heat-resistant polymers for jet canopies.[4] In a now-famous incident, a member of his team, Dr. Fred Joyner, was measuring the refractive index of ethyl cyanoacrylate and found the expensive refractometer prisms permanently bonded together.[2] This time, the profound adhesive potential of cyanoacrylates was recognized.[4] Unlike other adhesives of the era, they required no heat or pressure to form a strong bond, a unique and highly valuable property.[4]

After this rediscovery, Eastman Kodak began the process of commercialization. In 1956, a patent was issued for "Alcohol-Catalyzed Cyanoacrylate Adhesive Compositions/Superglue."[4] Two years later, in 1958, the first commercial cyanoacrylate adhesive, named "Eastman #910," was introduced to the market.[4][5][6] The name was a nod to its rapid curing time, reportedly setting in 9-10 seconds.[7] This marked the beginning of a new era in adhesive technology, with "super glue" quickly becoming a household name.[5][8]

The 1960s saw the further expansion of the cyanoacrylate market. Eastman Kodak began supplying the adhesive to the Loctite Corporation, which repackaged and sold it under the name "Loctite Quick Set 404."[5][9] By 1971, Loctite had developed its own manufacturing capabilities and introduced its own line of cyanoacrylates, including the popular "Super Bonder."[5] This competition helped to drive innovation and expand the applications for these versatile adhesives.

The Chemistry of an Instant Bond: Anionic Polymerization of Cyanoacrylates

The remarkable speed at which cyanoacrylate adhesives cure is due to a rapid anionic polymerization reaction.[7][10] The cyanoacrylate monomer is the core component of these adhesives, typically comprising 80-95% of the formulation.[11] The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), on the same carbon of the vinyl double bond makes the monomer highly susceptible to nucleophilic attack.[10][12]

This polymerization is typically initiated by weak bases, with the ubiquitous presence of moisture on substrate surfaces and in the atmosphere being the most common initiator.[7][10][11] The hydroxyl ions (OH-) in water act as the nucleophile, attacking the electrophilic β-carbon of the cyanoacrylate monomer.[10][12] This breaks the carbon-carbon double bond and forms a carbanion at the α-carbon, which is stabilized by resonance through the nitrile and ester groups.[10][12]

This newly formed carbanion is a potent nucleophile itself and rapidly attacks another monomer molecule, propagating the polymer chain.[10][12] This chain reaction continues, forming long, strong polymer chains that create a durable adhesive bond.[10] In the absence of impurities or terminating agents, this can proceed as a "living" polymerization.[12][13] However, the presence of acidic compounds can terminate the reaction by protonating the propagating carbanion.[12]

For a visual representation of this mechanism, see the diagram below.

Caption: Anionic polymerization of cyanoacrylate.

From a Simple Monomer to a Sophisticated Formulation: The Evolution of Cyanoacrylate Adhesives

While the cyanoacrylate monomer is the primary active ingredient, commercial formulations are complex mixtures designed to optimize performance for specific applications.[11] This evolution has been driven by the need to overcome some of the inherent limitations of early cyanoacrylate adhesives, such as brittleness, poor thermal stability, and limited gap-filling capabilities.[7]

The Role of the Alkyl Ester Group

The type of alkyl ester group (the 'R' in the cyanoacrylate structure) has a significant impact on the properties of the adhesive. Different esters are used to tailor the adhesive for various applications, particularly in the medical field.

-

Methyl-2-cyanoacrylate (MCA): One of the earliest forms, it creates strong but brittle bonds. Its use in medical applications is limited due to higher toxicity.

-

Ethyl-2-cyanoacrylate (ECA): The most common monomer in consumer "super glues," it offers a good balance of strength and cure speed.[5]

-

n-Butyl-cyanoacrylate (n-BCA): Used medically since the 1970s, it is more flexible and less irritating to the skin than shorter-chain esters.[5]

-

2-Octyl-cyanoacrylate (OCA): Developed for medical applications and approved by the FDA in 1998 under the trade name Dermabond, this longer-chain ester is even more flexible and biocompatible, with a slower degradation rate, reducing tissue toxicity.[5][14]

Key Additives in Cyanoacrylate Formulations

A variety of additives are incorporated into cyanoacrylate formulations to modify their properties:

| Additive Type | Examples | Function |

| Stabilizers | Sulfur dioxide, hydroquinone | Inhibit premature polymerization, extending shelf life.[11] |

| Thickeners | Polymethyl methacrylate (PMMA), fumed silica | Increase viscosity for better gap-filling and control over application.[5][11] |

| Plasticizers | Not explicitly detailed in provided search results | Increase flexibility and reduce the brittleness of the cured adhesive. |

| Toughening Agents | Rubber compounds | Improve impact and peel strength.[5] |

| Promoters/Accelerators | 3- or 4-arm polyol podands | Increase the rate of polymerization for even faster curing.[15] |

From the Battlefield to the Operating Room: The Expansion of Applications

The unique properties of cyanoacrylate adhesives have led to their adoption in a wide range of applications, far beyond their initial industrial and consumer uses.

A Lifesaving Innovation in Medicine

One of the most significant developments in the history of cyanoacrylates has been their use in the medical field. During the Vietnam War, cyanoacrylate sprays were used by field surgeons to control bleeding in wounded soldiers, providing a crucial hemostatic agent that saved countless lives by allowing soldiers to reach surgical units.[1][3][5][14][16][17][18]

While early formulations of ethyl and methyl cyanoacrylate were not approved for general medical use in the U.S. due to concerns about tissue irritation, the development of more biocompatible long-chain esters, such as n-butyl and 2-octyl cyanoacrylate, revolutionized sutureless wound closure.[5][14] These medical-grade adhesives are now routinely used to close skin lacerations and surgical incisions, offering advantages such as reduced scarring, a natural barrier to infection, and the elimination of the need for suture removal.[19]

Diverse Industrial and Niche Applications

Beyond medicine, cyanoacrylates are indispensable in numerous industries:

-

Electronics: For bonding components to circuit boards and securing wires.

-

Automotive: In the assembly of interior and exterior trim components.

-

Aerospace: For bonding small interior components and for minor repairs.[7]

-

Forensics: Cyanoacrylate fuming is a standard technique for developing latent fingerprints on non-porous surfaces.[20]

-

Hobby and Craft: For model making and general repairs.

Characterizing Performance: Standardized Testing of Cyanoacrylate Adhesives

To ensure the quality and performance of cyanoacrylate adhesives, a range of standardized tests are employed. The American Society for Testing and Materials (ASTM) has established several key protocols for evaluating the mechanical properties of adhesives.

Experimental Protocols

The following are overviews of the standard methodologies for testing the key strength properties of cyanoacrylate adhesives.

5.1.1. Tensile Strength (ASTM D897)

This test measures the force required to pull apart a butt joint, providing an indication of the adhesive's cohesive strength.

-

Specimen Preparation: Two metal rods are bonded together end-to-end with the cyanoacrylate adhesive. The bonded area is precisely controlled.

-

Test Procedure: The bonded specimen is placed in a universal testing machine. A tensile load is applied at a constant rate until the bond fails.

-

Data Analysis: The maximum load at failure is recorded and divided by the bonded area to calculate the tensile strength, typically expressed in megapascals (MPa) or pounds per square inch (psi).

Why this test is crucial: Tensile strength is a fundamental indicator of an adhesive's ability to resist being pulled apart. This is critical in applications where the bonded components are subjected to direct tensile forces.

5.1.2. Shear Strength (ASTM D1002)

This test evaluates the strength of an adhesive in a single-lap-joint, which is a common joint configuration in many applications.

-

Specimen Preparation: Two flat metal strips are bonded together with a specified overlap area.

-

Test Procedure: The specimen is clamped in a universal testing machine and a tensile load is applied parallel to the bond line, creating a shearing force. The load is increased at a constant rate until the bond fails.

-

Data Analysis: The maximum load at failure is divided by the shear area to determine the shear strength.

Why this test is crucial: Shear forces are prevalent in many real-world applications. This test provides a good indication of an adhesive's ability to resist forces that are parallel to the bond line.

Caption: Workflow for ASTM D1002 Shear Strength Test.

5.1.3. Peel Strength (ASTM D903)

This test measures the force required to peel a flexible adherend from a rigid substrate at a 180-degree angle.

-

Specimen Preparation: A strip of a flexible material is bonded to a rigid substrate, with one end of the flexible strip left unbonded to serve as a pull tab.

-

Test Procedure: The rigid substrate is fixed, and the unbonded end of the flexible strip is clamped in the movable grip of a universal testing machine. The grip moves away from the substrate at a constant speed, peeling the flexible material off.

-

Data Analysis: The average force required to peel the strip is recorded and divided by the width of the bond line to determine the peel strength.

Why this test is crucial: Peel strength is a measure of an adhesive's resistance to fracture when a peeling force is applied. This is particularly important in applications involving flexible materials or where the bond may be subjected to peeling stresses.

Conclusion

From an accidental discovery in a wartime laboratory to a ubiquitous and indispensable tool in modern society, the journey of cyanoacrylate adhesives is a remarkable story of scientific innovation and commercial development. Their unique chemistry, centered around rapid anionic polymerization, has given rise to a class of adhesives that have revolutionized manufacturing, medicine, and countless other fields. The continued development of new formulations with tailored properties ensures that cyanoacrylates will remain at the forefront of adhesive technology for years to come.

References

- Aron Alpha. (2018, April 11).

- Wikipedia. (n.d.).

- Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.

- Dentasys. (n.d.).

- Forgeway Ltd. (n.d.).

- ZDS Adhesive. (n.d.).

- National Inventors Hall of Fame. (2025, December 28). Harry Coover.

- TestResources. (n.d.). ASTM D903 180 degree Peel Strip Strength of Adhesive Bonds. TestResources.

- ADMET Canada. (n.d.). ASTM D903 Adhesives Peel Strength Testing. ADMET Canada.

- Infinita Lab. (n.d.). ASTM D897: Assessing Adhesive Bond Tensile Strength. Infinita Lab.

- Northern Metalic. (n.d.). Learn How the Loctite Brand Was Born. Northern Metalic.

- Infinita Lab. (n.d.). ASTM D897 Tensile Properties of Adhesive Bonds. Infinita Lab.

- Infinita Lab. (n.d.). ASTM D1002 Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens. Infinita Lab.

- Adhesives Research. (n.d.). ASTM D903: Peel or Stripping Strength of Adhesive Bonds. Adhesives Research.

- PRISM. (n.d.).

- BenchChem. (n.d.).

- Raja, P. R. (2016). Cyanoacrylate Adhesives: A Critical Review. Reviews of Adhesion and Adhesives, 4(4), 399-422.

- Aron Alpha. (2018, April 11).

- Champagne, C. (n.d.). Serendipity, Super Glue and Surgery: Cyanoacrylates as Hemostatic Aids in the Vietnam War. University of Alberta.

- Industrial Physics. (n.d.). ASTM D1002 Testing. Industrial Physics.

- ADMET. (n.d.). How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002. ADMET.

- TestResources. (n.d.). Single-Lap-Joint Adhesively Bonded Metal Specimens Apparent Shear Strength by Tension Loading. TestResources.

- Northern Metalic. (n.d.). Learn How the Loctite Brand Was Born. Northern Metalic.

- Infinita Lab. (n.d.). Peel & Stripping Strength Testing of Adhesive Bonds – ASTM D903. Infinita Lab.

- National Science and Technology Medals Foundation. (n.d.). Harry Coover.

- ADMET. (n.d.). Lap Shear Joint Adhesive Strength Test. ADMET.

- Wikipedia. (n.d.). Loctite. Wikipedia.

- ConRo. (2025, May 31).

- CECCORP. (n.d.). How Super Glue Changed the World – A Sticky Story!. CECCORP.

- UBC Blogs. (2018, November 10).

- ADMET. (n.d.). ASTM D897 Adhesive Bond Tension Testing. ADMET.

- ASTM International. (n.d.). D903 Standard Test Method for Peel or Stripping Strength of Adhesive Bonds.

- Wikipedia. (n.d.). Harry Coover. Wikipedia.

- MaTestLab. (2025, November 16). ASTM D897 Tensile Property of Adhesive Bonds Test Lab in USA.

- ResearchGate. (n.d.). Polymerization ofalkyl cyanoacrylates by anionic mechanism.

- MCB Books. (n.d.).

- Raja, P. R. (2022, January 19). Cyanoacrylate Adhesives: A Critical Review. Reviews of Adhesion and Adhesives.

- Lemelson-MIT Program. (n.d.). Harry Coover. Lemelson-MIT Program.

- ASTM International. (n.d.). D897 Standard Test Method for Tensile Properties of Adhesive Bonds.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Kodak. Wikipedia.

- Sebastián, R. M., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(11), 3229-3235.

- Google Patents. (n.d.). US20160304749A1 - Cyanoacrylate Adhesive Formulation And Method Of Making.

- StemChef. (n.d.). Super Glue. StemChef.

- Dental Product Shopper. (n.d.). Eastman (Permabond) 910 | Buffalo | DPS. Dental Product Shopper.

- CBS News. (2017, March 26). Almanac: Super glue. CBS News.

- Tactics Journal. (2025, January 31). Eastman 910 adhesive. Tactics Journal.

Sources

- 1. invent.org [invent.org]

- 2. aronalpha.net [aronalpha.net]

- 3. stemchef.com [stemchef.com]

- 4. Harry Coover | Lemelson [lemelson.mit.edu]

- 5. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 6. Kodak - Wikipedia [en.wikipedia.org]

- 7. forgeway.com [forgeway.com]

- 8. researchgate.net [researchgate.net]

- 9. Loctite - Wikipedia [en.wikipedia.org]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. zdschemical.com [zdschemical.com]

- 12. benchchem.com [benchchem.com]

- 13. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 14. Super Glue Which Saved Wounded Soldiers in The Battlefield | Communicating Science (2018w111) [blogs.ubc.ca]

- 15. US20160304749A1 - Cyanoacrylate Adhesive Formulation And Method Of Making - Google Patents [patents.google.com]

- 16. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 17. schulich.uwo.ca [schulich.uwo.ca]

- 18. Almanac: Super glue - CBS News [cbsnews.com]

- 19. dentasys.it [dentasys.it]

- 20. Harry Coover - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Methyl 2-Cyanoacrylate in Organic Solvents

Abstract

Methyl 2-cyanoacrylate (MCA) is a reactive monomer widely utilized for its rapid polymerization capabilities in adhesive and biomedical applications. Its performance in solution-based processes, including formulation, purification, and analytical characterization, is critically dependent on its solubility in organic solvents. However, the inherent reactivity of MCA, specifically its susceptibility to anionic polymerization initiated by trace nucleophiles, presents significant challenges for accurate solubility determination. This guide provides a comprehensive technical overview of MCA solubility, synthesizing theoretical principles with practical, field-proven methodologies. We present collated solubility data, detail a robust experimental protocol for its determination that accounts for monomer instability, and explore the causal relationship between solvent properties and the polymerization process. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of handling MCA in organic media.

Introduction: The Challenge of a Reactive Monomer

This compound (C₅H₅NO₂) is a colorless, low-viscosity liquid monomer.[1] Its molecular structure, featuring an electron-withdrawing nitrile (-C≡N) group and a methyl ester (-COOCH₃) group adjacent to a carbon-carbon double bond, makes it highly electrophilic. This reactivity is the cornerstone of its function as an instant adhesive; it polymerizes almost instantaneously via an anionic mechanism upon contact with weak bases or nucleophiles, such as moisture.[2][3]

This same reactivity, however, makes conventional solubility assessments problematic. The introduction of MCA into a solvent can trigger polymerization, leading to the formation of insoluble poly(this compound), which can be mistaken for low solubility of the monomer itself. Therefore, understanding and controlling this polymerization is paramount to accurately measuring and utilizing the solubility of the monomer. This guide addresses this core challenge by integrating principles of polymer chemistry with analytical best practices.

Foundational Principles: Solvent-Monomer Interactions

The solubility of MCA is governed by the principle of "like dissolves like," but with the critical caveat of chemical reactivity. The key factors are:

-

Polarity: MCA is a polar molecule due to the nitrile and ester functional groups. It, therefore, exhibits higher solubility in polar organic solvents.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly protic solvents like alcohols or water, are generally unsuitable. While they are polar, they can act as initiators for anionic polymerization, causing the monomer to rapidly solidify.[4]

-

Anionic Initiation: The primary constraint in solvent selection is the presence of nucleophilic species. Trace amounts of water, alcohols, or amines in a solvent can initiate polymerization.[3] Therefore, the use of high-purity, anhydrous solvents is essential. Even then, an acidic stabilizer is required to prevent spontaneous polymerization.

The interplay between these factors dictates that ideal solvents are typically polar, aprotic, and rigorously dried and stabilized.

Quantitative Solubility Data for this compound

The following table summarizes the reported solubility of this compound in various common organic solvents. It is critical to note that these classifications assume the use of a stabilized monomer and appropriate handling to prevent premature polymerization.

| Solvent | Chemical Class | Solubility Classification | Reference(s) |

| Acetone | Ketone | Soluble | [1][4] |

| Methyl Ethyl Ketone (MEK) | Ketone | Soluble | [1][4] |

| Nitromethane | Nitroalkane | Soluble | [1][4] |

| N,N-Dimethylformamide (DMF) | Amide | Soluble / Partially Soluble | [4] |

| Dichloromethane (DCM) | Halogenated Alkane | Soluble | [1] |

| Chloroform | Halogenated Alkane | Soluble | [5] |

| Acetonitrile | Nitrile | Soluble (often used in analysis) | [6][7] |

| Toluene | Aromatic Hydrocarbon | Soluble / Partially Soluble | [4] |

| Benzene | Aromatic Hydrocarbon | Insoluble (for the polymer) | [6] |

| Water | Protic | Insoluble (Reacts to Polymerize) | [8] |

Note: The polymer, poly(this compound), is notably insoluble in aromatic solvents like benzene and toluene[6]. This can cause the polymer to precipitate from a solution where the monomer was initially soluble.

Experimental Protocol: A Self-Validating Method for Solubility Determination

Standard gravimetric methods for solubility determination are often unreliable for MCA due to its reactivity. The following protocol outlines a robust, self-validating workflow using analytical quantification, which measures the concentration of the dissolved monomer, thereby distinguishing true solubility from polymerization and precipitation.

Core Principle & Causality

The protocol is designed around a core principle: inhibit anionic polymerization to measure the equilibrium solubility of the monomer. By adding a strong, non-nucleophilic acid stabilizer to the anhydrous solvent, we create an environment where the monomer can dissolve without readily polymerizing. The subsequent use of a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures that the measured value corresponds to the actual monomer concentration, providing a trustworthy and reproducible result.

Materials & Reagents

-

This compound (stabilized grade)

-

High-purity anhydrous organic solvents

-

Anionic polymerization inhibitor (e.g., methanesulfonic acid, phosphoric acid)[6][7]

-

Volumetric flasks, glass vials with PTFE-lined caps

-

Constant temperature shaker/incubator

-

Centrifuge capable of handling organic solvents

-

Syringes and compatible syringe filters (e.g., PTFE, 0.22 µm)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stabilized Solvent:

-

Dispense the desired anhydrous solvent into a clean, dry volumetric flask.

-

Add a small, precise amount of an anionic polymerization inhibitor. For example, prepare a 0.1% (v/v) solution of phosphoric acid in acetonitrile.[7] The goal is to create an acidic environment that quenches stray anionic initiators.

-

-

Creation of a Saturated Solution:

-

Add a measured volume of the stabilized solvent (e.g., 10 mL) to several replicate glass vials.

-

Add an excess of this compound monomer to each vial. The presence of undissolved monomer at the bottom of the vial is essential to ensure saturation.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved monomer.[9]

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand for 1-2 hours to let the excess monomer settle.

-

To ensure complete removal of undissolved material, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes).[10] This step is critical to avoid artificially high results.

-

-

Sample Analysis (Quantification):

-

Calibration Curve: Prepare a series of known concentrations of MCA in the stabilized solvent. Analyze these standards using HPLC-UV or a UV-Vis spectrophotometer to create a calibration curve (absorbance vs. concentration).

-

Sample Measurement: Carefully withdraw an aliquot of the clear supernatant from the equilibrated samples.

-

Filter the aliquot through a chemically resistant syringe filter (0.22 µm PTFE) as a final precaution.

-

Dilute the filtrate precisely with the stabilized solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Use the calibration curve to determine the concentration of MCA in the diluted sample. Calculate the original concentration in the saturated supernatant, which represents the monomer's solubility.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for determining MCA solubility.

Mechanism: The Critical Role of Solvent Purity

The extreme sensitivity of MCA to anionic polymerization underscores the importance of solvent purity. The initiation step can be triggered by any available nucleophile (Nu⁻), as depicted in the simplified mechanism below.

Caption: Simplified anionic polymerization of MCA.

Even parts-per-million levels of water in a solvent like acetone can provide enough hydroxide ions (OH⁻) to initiate a chain reaction, leading to solidification. This is why solvents must not only be aprotic but also of an anhydrous grade and further stabilized with acid for reliable experimental work.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of physical affinity and chemical reactivity. While MCA is readily soluble in a range of polar aprotic solvents such as acetone, MEK, and acetonitrile, its propensity for rapid anionic polymerization necessitates stringent experimental controls. Accurate and reproducible solubility data can only be obtained by using high-purity anhydrous solvents fortified with an acidic stabilizer and employing quantitative analytical methods to measure the true monomer concentration at equilibrium. The methodologies and data presented in this guide offer researchers a reliable framework for successfully handling and characterizing this highly reactive yet versatile monomer in solution.

References

- INCHEM. (2001). METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001). Retrieved from inchem.org. [Link: https://inchem.org/documents/cicads/cicads/cicad36.htm]

- Solubility of Things. Methyl cyanoacrylate. Retrieved from solubilityofthings.com. [Link: https://www.solubilityofthings.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8711, Methyl cyanoacrylate. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.

- Wikipedia. (n.d.). Methyl cyanoacrylate. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.

- Goh, S. H., & Lee, S. Y. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(7), 749. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6401662/]

- Occupational Safety and Health Administration. (n.d.). This compound (MCA) - Ethyl 2-Cyanoacrylate (ECA). Retrieved from osha.gov. [Link: https://www.osha.

- Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 160-176. [Link: https://pcbr.net/articles/10.33945/SAMI/PCBR.2024.7.2.7]

- National Oceanic and Atmospheric Administration. (n.d.). This compound. Retrieved from CAMEO Chemicals. [Link: https://cameochemicals.noaa.gov/chemical/3884]

- ResearchGate. (n.d.). Polymerization mechanism of methyl cyanoacrylate. [Diagram]. Retrieved from ResearchGate. [Link: https://www.researchgate.

- Keika Ventures. (n.d.). Analytical Analyte: this compound. Retrieved from keikaventures.com. [Link: https://www.keikaventures.

- Wikipedia. (n.d.). Cyanoacrylate. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from axispharm.com. [Link: https://axispharm.com/application/kinetic-solubility-assays-protocol/]

- NanoValid. (2016). Procedure for solubility testing of NM suspension. Retrieved from nanovalid.eu. [Link: https://www.nanovalid.eu/wp-content/uploads/2016/05/D4.2-Annex-1-SOP-solubility.pdf]

- Quora. (2018). What chemical can dissolve dried cyanoacrylate (super glue)?. Retrieved from quora.com. [Link: https://www.quora.

- Universiti Teknologi MARA. (n.d.). POLYMER CHEMISTRY I. Retrieved from academia.edu. [Link: https://www.academia.edu/31102913/POLYMER_CHEMISTRY_I]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from nih.gov. [Link: https://ntp.niehs.nih.gov/iccvam/docs/acutetox/sops/solubprt.pdf]

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from env.go.jp. [Link: https://www.env.go.jp/en/chemi/pops/manual/03-1-1.pdf]

- Regan, F., et al. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. Dublin City University. [Link: https://doras.dcu.ie/17490/1/Analytica_Chimica_Acta.pdf]

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Reactive Yellow 17. Retrieved from benchchem.com. [Link: https://www.benchchem.com/pdf/technical-guide-reactive-yellow-17-solubility.pdf]

Sources

- 1. Methyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. Methyl cyanoacrylate | C5H5NO2 | CID 8711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001) [inchem.org]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osha.gov [osha.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. benchchem.com [benchchem.com]

- 10. materialneutral.info [materialneutral.info]

Spectroscopic analysis of methyl 2-cyanoacrylate

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-Cyanoacrylate

Abstract

This compound (MCA), the primary constituent of fast-acting cyanoacrylate adhesives, is a monomer characterized by its rapid, moisture-initiated anionic polymerization.[1][2][3] This reactivity, while central to its function, presents unique challenges for chemical analysis and quality control. Spectroscopic techniques are indispensable tools for elucidating the molecular structure of MCA, monitoring its polymerization kinetics, assessing product stability, and ensuring quality.[4][5] This guide provides a comprehensive overview of the principal spectroscopic methods—Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to the analysis of MCA. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting data from the perspective of a senior application scientist, emphasizing the causal links between molecular properties and spectral features.

The this compound Molecule: A Spectroscopic Overview

The analytical chemistry of this compound is fundamentally dictated by its molecular structure. The molecule contains three key functional groups that are highly active spectroscopically: a carbon-carbon double bond (C=C), a nitrile group (C≡N), and a methyl ester group (C=O).[3] The high electrophilicity of the C=C bond, conferred by the adjacent electron-withdrawing nitrile and ester groups, is the driver for its rapid anionic polymerization.[6]

Spectroscopic analysis leverages these groups to provide a molecular fingerprint. The polymerization process is primarily observed through the consumption of the C=C double bond, making techniques sensitive to this moiety, like FTIR and Raman, ideal for kinetic studies.[2][6]

Caption: Molecular structure of this compound (MCA) highlighting key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Kinetic Analysis

Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For MCA, FTIR is exceptionally powerful for monitoring the curing process because the polymerization reaction directly consumes the C=C bond of the monomer to form the C-C single bond backbone of the polymer.[2][6] This chemical transformation results in the distinct disappearance of absorption bands associated with the vinyl group (=CH₂) and the C=C double bond, providing a direct, real-time measure of the reaction's progress.[1][6]

Spectral Interpretation: The key to analyzing MCA with FTIR is to compare the spectrum of the liquid monomer to that of the cured polymer. The most significant changes occur in the C=C stretching region and the =C-H stretching region.

| Functional Group | Monomer Peak (cm⁻¹) | Polymer Peak (cm⁻¹) | Vibrational Mode & Comments |

| Vinyl C-H Stretch | ~3124[6][7] | Absent | =CH₂ asymmetric stretch. Its disappearance is a primary indicator of polymerization. |

| Nitrile Stretch | ~2239 | ~2247[8] | C≡N stretch. This peak persists but may slightly shift and broaden upon polymerization. |

| Carbonyl Stretch | ~1731[9] | ~1740-1750 | C=O stretch from the ester. This band remains strong in the polymer. |

| Alkene Stretch | ~1617[6] | Absent | C=C stretch. This peak's decay is directly proportional to monomer consumption. |

| Saturated C-O-C Stretch | ~1288[2] | ~1252[2] | The conjugated C-O-C stretch in the monomer is replaced by a saturated C-O-C stretch. |

Application: Time-Resolved Monitoring of MCA Curing

This protocol allows for the quantitative analysis of the polymerization rate. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it allows for direct analysis of the liquid adhesive without sample preparation and is easily cleaned (though disposable ATR elements are recommended for adhesives to prevent permanent bonding to the crystal).[2]

Caption: Experimental workflow for monitoring MCA polymerization kinetics using time-resolved FTIR.

Experimental Protocol: FTIR Kinetic Study

-

Instrument Setup: Configure an FTIR spectrometer equipped with a UATR accessory for time-based data collection. Set the software to collect a full spectrum every 15-30 seconds for a total duration of 10-30 minutes.[5]

-

Background Collection: Ensure the ATR crystal (diamond or silicon) is impeccably clean. Collect a background spectrum of the empty crystal. This is a critical self-validating step; any residue on the crystal will appear as negative peaks in the sample spectrum.

-

Sample Application: Place a single, small drop of the MCA adhesive directly onto the center of the ATR crystal.

-

Data Acquisition: Immediately initiate the time-course scan. The moisture in the ambient air will be sufficient to start the polymerization process.[2]

-

Data Processing:

-

Overlay the collected spectra to visualize the changes over time.

-

Select a characteristic monomer peak that disappears during the reaction (e.g., the C=C stretch at ~1617 cm⁻¹).[6]

-

Integrate the area of this peak for each time point.

-

Calculate the Degree of Conversion (DC) using the formula: DC(t)% = [1 - (PeakArea(t) / PeakArea(0))] * 100

-

Plot DC% versus time to obtain the curing profile. A rapid initial polymerization is typically observed, reaching ~85% conversion within hours, followed by a slower final curing phase.[6]

-

Raman Spectroscopy: A Complementary Vibrational Technique

Principle & Causality: Raman spectroscopy also probes molecular vibrations but does so by measuring the inelastic scattering of monochromatic light (from a laser). While FTIR relies on a change in dipole moment during a vibration, Raman relies on a change in polarizability. This makes it highly sensitive to symmetric, non-polar bonds, such as C=C and C≡N, which produce strong, sharp signals. Its low sensitivity to water makes it an excellent complementary technique, although in this case, the analyte's reactivity with water is the process being studied.[8][9]

Spectral Interpretation: The Raman spectrum provides similar, yet distinct, information to FTIR. The nitrile (C≡N) and alkene (C=C) stretches are typically very strong and well-defined, making them excellent markers for analysis.

| Functional Group | Monomer Shift (cm⁻¹) | Polymer Shift (cm⁻¹) | Vibrational Mode & Comments |

| Nitrile Stretch | ~2239[8] | ~2247-2249[8][10] | Strong C≡N stretch. The shift to a higher wavenumber upon polymerization is a clear indicator of the change in chemical environment. |

| Alkene Stretch | ~1617[9] | Absent | Strong C=C stretch. As with FTIR, its disappearance is a direct measure of monomer consumption. |

| Carbonyl Stretch | ~1731[9] | ~1740-1750 | C=O stretch. This peak is often weaker in Raman spectra compared to FTIR. |

| Vinyl C-H Stretch | ~3128[9] | Absent | =CH₂ stretch. |

Application: Non-Destructive Analysis of Cured Films

Raman spectroscopy is particularly valuable for the non-destructive analysis of cured materials, such as in forensic science, where it is used to identify the polymer in cyanoacrylate-fumed fingerprints without damaging the evidence.[8][10]

Conceptual Protocol: Raman Microscopic Analysis

-

Sample Placement: Place the substrate with the cured MCA film onto the microscope stage of the Raman spectrometer.

-

Focusing: Using the integrated optical microscope, locate and focus the laser on the area of interest on the polymer film.

-

Parameter Optimization: Select an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence), laser power, and acquisition time. Causality Note: Lower power is used initially to prevent sample burning or degradation.

-

Spectrum Acquisition: Acquire the Raman spectrum from the cured film.

-

Data Analysis: Identify the characteristic polymer peaks, such as the C≡N stretch at ~2247 cm⁻¹, to confirm the material's identity. If residual monomer is present, weak signals around 2239 cm⁻¹ and 1617 cm⁻¹ may be detectable.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Principle & Causality: NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a magnetic field. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a map of the atomic connectivity. For MCA, NMR is the definitive tool for verifying the monomer's structure and purity.

Spectral Interpretation:

-

¹H NMR (Monomer): The spectrum is simple and highly characteristic. It will show two distinct signals for the terminal vinyl protons (due to their different geometric relationship to the other substituents) and a singlet for the three methyl protons.

-

¹³C NMR (Monomer): This spectrum will show five distinct signals corresponding to each unique carbon atom in the molecule.

-

Polymerization: Upon polymerization, the vinyl proton and carbon signals completely disappear, and new, broader signals corresponding to the polymer's saturated backbone appear.[11]

| Nucleus | MCA Monomer Chemical Shift (ppm) | Assignment & Comments |

| ¹H | ~6.5 - 6.8 (2H, two singlets) | Vinyl protons (=CH₂). Their disappearance is a definitive sign of polymerization.[11] |

| ¹H | ~3.8 (3H, singlet) | Methyl protons (-OCH₃). This signal remains in the polymer, though its environment changes slightly.[11] |

| ¹³C | ~162 | Carbonyl carbon (C=O). |

| ¹³C | ~135 | Vinyl carbon (=CH₂). |

| ¹³C | ~115 | Nitrile carbon (C≡N). |

| ¹³C | ~108 | Quaternary alkene carbon (>C=). |

| ¹³C | ~53 | Methyl carbon (-OCH₃). |

Note: Exact chemical shifts can vary slightly based on the solvent used.

Experimental Protocol: NMR Sample Preparation and Analysis

Trustworthiness Note: Preventing polymerization during the NMR experiment is the most critical challenge. The protocol must be designed to inhibit the reaction.

-

Solvent Selection: Choose a deuterated solvent that contains a polymerization inhibitor. Commercially available chloroform-d (CDCl₃) is often suitable, but verifying the presence of a stabilizer or adding a small quantity of a radical inhibitor like hydroquinone is a prudent self-validating step.

-

Sample Preparation: In a clean, dry vial, dissolve a small amount of MCA monomer (~5-10 mg) in the inhibited deuterated solvent (~0.6 mL).

-

Transfer: Quickly transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Immediately acquire the ¹H and ¹³C NMR spectra. Delays increase the risk of polymerization within the tube, which would be visible as a broadening of signals and the appearance of polymer peaks.

-

Analysis: Integrate the proton signals to confirm the 2:3 ratio of vinyl to methyl protons, verifying the monomer's purity. Analyze the ¹³C spectrum to confirm the presence of all five carbon atoms.

Mass Spectrometry (MS): Confirming Mass and Fragmentation